molecular formula C10H9NO2S B1664396 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- CAS No. 154037-50-0

4-Thiazolemethanol, 2-(2-hydroxyphenyl)-

Cat. No. B1664396
M. Wt: 207.25 g/mol
InChI Key: BOSGDCHVRSIZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aeruginol is a biochemical.

Scientific Research Applications

Fluorescence Properties and Quantum Yields

4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, and its derivatives exhibit significant fluorescence properties. Studies show that the presence of the 2′-hydroxy group substantially enhances fluorescence quantum yields. This enhancement is attributed to the formation of an intramolecular hydrogen bond. Additionally, the introduction of electron-withdrawing groups into the compound further increases the fluorescence quantum yields, making these compounds potential candidates for fluorescence-based applications (Kammel et al., 2016).

Excited-State Intramolecular Proton Transfer

Another area of interest is the excited-state intramolecular proton transfer (ESIPT) properties of compounds based on 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-. These compounds show aggregation-induced emission enhancement (AIEE), which is crucial for applications in molecular probes and sensors. This property is due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state (Qian et al., 2007).

Application in Polymer Modification

These compounds are also used in the modification of polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various aliphatic and aromatic amines, including derivatives of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-. This modification leads to increased swelling and thermal stability, making these polymers suitable for medical applications (Aly & El-Mohdy, 2015).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, are essential for understanding their potential applications. These derivatives have been synthesized and characterized using various techniques like IR, NMR, and mass spectroscopy. Such studies provide insights into their structural and chemical properties, which are fundamental in determining their suitability for specific applications (Taile et al., 2010).

properties

CAS RN

154037-50-0

Product Name

4-Thiazolemethanol, 2-(2-hydroxyphenyl)-

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenol

InChI

InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,6,12-13H,5H2

InChI Key

BOSGDCHVRSIZSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CO)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(2'-hydroxyphenyl)-4-hydroxymethylthiazole
aeruginol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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